4-({4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile
Description
The compound 4-({4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile features a benzonitrile core linked via a methylene group to a piperazine ring. The piperazine is further substituted at the 4-position with a pyrimidine ring bearing a methyl group at C2 and a 1H-pyrazole moiety at C4.
Properties
IUPAC Name |
4-[[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7/c1-16-23-19(13-20(24-16)27-8-2-7-22-27)26-11-9-25(10-12-26)15-18-5-3-17(14-21)4-6-18/h2-8,13H,9-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPKEIIJUVZUBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)CC3=CC=C(C=C3)C#N)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Based on its structural similarity to other pyrazole and pyrimidine derivatives, it may interact with a variety of biological targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets through hydrogen bonding and other non-covalent interactions. These interactions can lead to changes in the conformation and function of the target proteins.
Biochemical Pathways
Similar compounds have been shown to affect a variety of biochemical pathways, including those involved in cell proliferation, inflammation, and other cellular processes.
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine.
Result of Action
Similar compounds have been shown to have a variety of effects, including anti-inflammatory, antitumor, and other biological activities.
Action Environment
The action of this compound can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
- Linker Flexibility: The piperazine-CH2-benzonitrile linker in the target compound provides conformational flexibility, whereas oxadiazole-thioether (6u) or butanone (MK69) linkers impose rigidity, affecting binding kinetics .
Physicochemical Properties
- Solubility : The benzonitrile group improves aqueous solubility compared to purely lipophilic analogs (e.g., pyrrolidine-substituted compound in ) .
- LogP : Estimated logP values (calculated via PubChem tools) range from 3.1 (target compound) to 4.5 (pyrrolidine analog), reflecting differences in hydrophobicity .
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